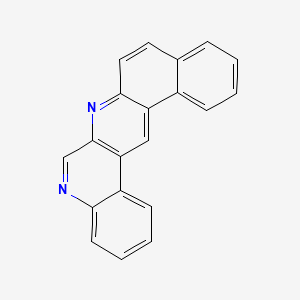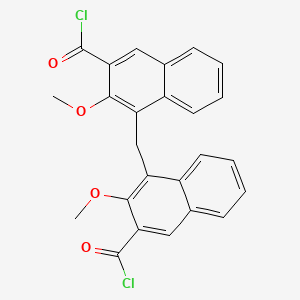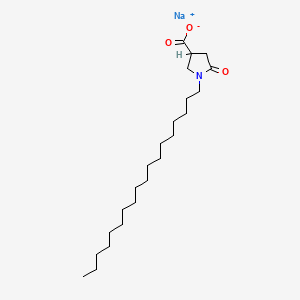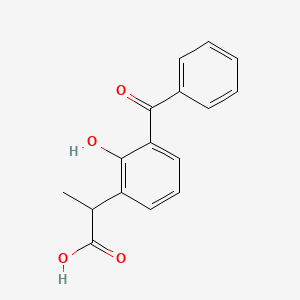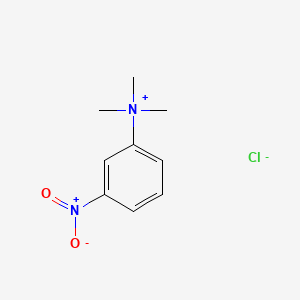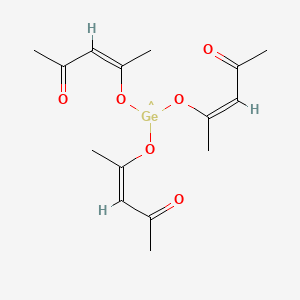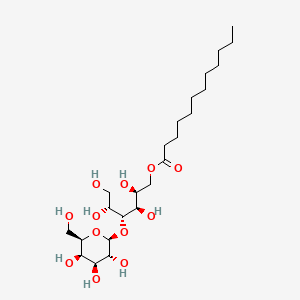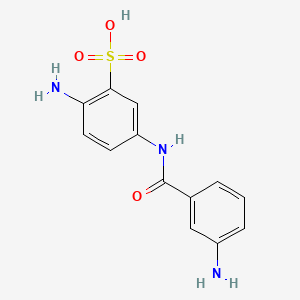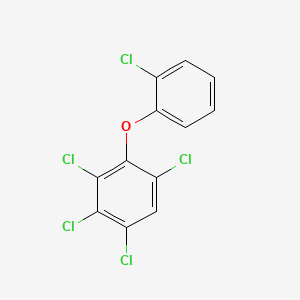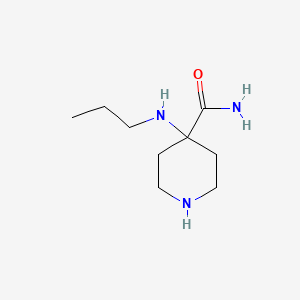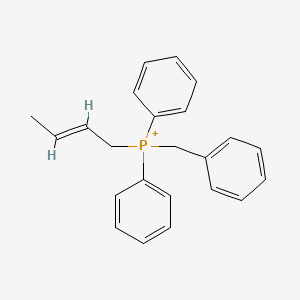
Benzyl(2-butenyl)diphenylphosphorane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(2-butenyl)diphenylphosphorane is an organophosphorus compound with the molecular formula C23H23P It is a member of the phosphorane family, characterized by a phosphorus atom bonded to four organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(2-butenyl)diphenylphosphorane typically involves the reaction of benzyl chloride with diphenylphosphine in the presence of a base such as sodium hydride. The reaction proceeds through the formation of a phosphonium salt intermediate, which is then deprotonated to yield the desired phosphorane compound. The reaction conditions usually require an inert atmosphere and anhydrous solvents to prevent hydrolysis and oxidation of the reactants and products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
Benzyl(2-butenyl)diphenylphosphorane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The benzyl and butenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphoranes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzyl(2-butenyl)diphenylphosphorane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of Benzyl(2-butenyl)diphenylphosphorane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus atom in the compound can form bonds with various electrophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in coordination chemistry.
Benzyltriphenylphosphonium chloride: A related phosphonium salt with similar reactivity.
Diphenylphosphine: A precursor in the synthesis of various phosphoranes.
Uniqueness
Benzyl(2-butenyl)diphenylphosphorane is unique due to its specific combination of benzyl and butenyl groups attached to the phosphorus atom. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and material science .
Properties
CAS No. |
54229-89-9 |
|---|---|
Molecular Formula |
C23H24P+ |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
benzyl-[(E)-but-2-enyl]-diphenylphosphanium |
InChI |
InChI=1S/C23H24P/c1-2-3-19-24(22-15-9-5-10-16-22,23-17-11-6-12-18-23)20-21-13-7-4-8-14-21/h2-18H,19-20H2,1H3/q+1/b3-2+ |
InChI Key |
BHTORTGZPSXZFT-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/C[P+](CC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC=CC[P+](CC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




